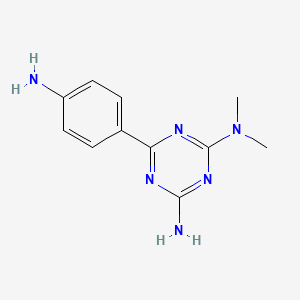![molecular formula C11H18O B14403008 [(1R,3S)-2,2-Dimethyl-3-(prop-1-en-2-yl)cyclobutyl]acetaldehyde CAS No. 88165-92-8](/img/structure/B14403008.png)
[(1R,3S)-2,2-Dimethyl-3-(prop-1-en-2-yl)cyclobutyl]acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1R,3S)-2,2-Dimethyl-3-(prop-1-en-2-yl)cyclobutyl]acetaldehyde is a chemical compound with a unique structure that includes a cyclobutyl ring substituted with dimethyl and prop-1-en-2-yl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,3S)-2,2-Dimethyl-3-(prop-1-en-2-yl)cyclobutyl]acetaldehyde typically involves the use of starting materials such as cyclobutyl derivatives and appropriate reagents to introduce the dimethyl and prop-1-en-2-yl groups. One common method involves the reaction of cyclobutyl carboxylic acid derivatives with reagents like Grignard reagents or organolithium compounds to form the desired substituted cyclobutyl ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
化学反応の分析
Types of Reactions
[(1R,3S)-2,2-Dimethyl-3-(prop-1-en-2-yl)cyclobutyl]acetaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions at the cyclobutyl ring or the prop-1-en-2-yl group using appropriate nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclobutyl derivatives depending on the reagents used.
科学的研究の応用
[(1R,3S)-2,2-Dimethyl-3-(prop-1-en-2-yl)cyclobutyl]acetaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of [(1R,3S)-2,2-Dimethyl-3-(prop-1-en-2-yl)cyclobutyl]acetaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclobutyl ring and its substituents may also influence the compound’s reactivity and interactions with biological molecules.
類似化合物との比較
Similar Compounds
[(1R,3R)-2,2-Dimethyl-3-(prop-1-en-2-yl)cyclobutyl]methyl acetate: A similar compound with an acetate group instead of an aldehyde group.
Cyclobutaneethanol, 1-methyl-2-(1-methylethenyl)-, 1-propanoate: Another related compound with a propanoate group.
特性
CAS番号 |
88165-92-8 |
|---|---|
分子式 |
C11H18O |
分子量 |
166.26 g/mol |
IUPAC名 |
2-[(1R,3S)-2,2-dimethyl-3-prop-1-en-2-ylcyclobutyl]acetaldehyde |
InChI |
InChI=1S/C11H18O/c1-8(2)10-7-9(5-6-12)11(10,3)4/h6,9-10H,1,5,7H2,2-4H3/t9-,10-/m0/s1 |
InChIキー |
QPUSCGRTONWCCE-UWVGGRQHSA-N |
異性体SMILES |
CC(=C)[C@@H]1C[C@@H](C1(C)C)CC=O |
正規SMILES |
CC(=C)C1CC(C1(C)C)CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetic acid;bicyclo[5.2.1]dec-8-ene-1,7-diol](/img/structure/B14402940.png)
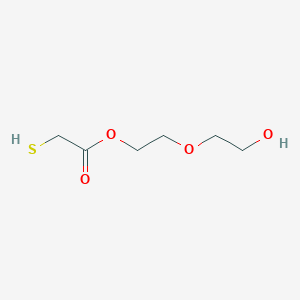
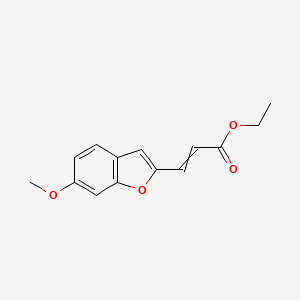
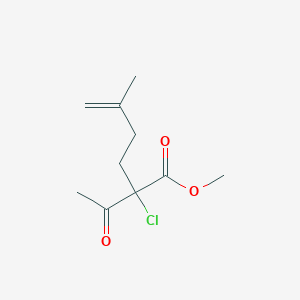
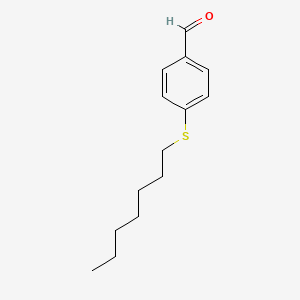
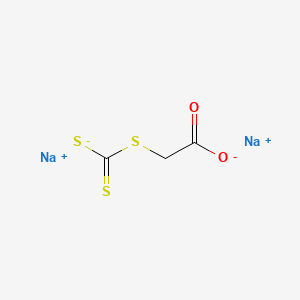
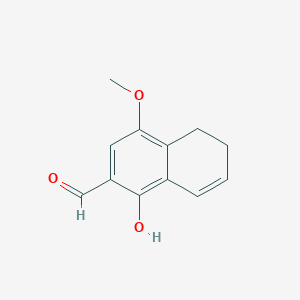
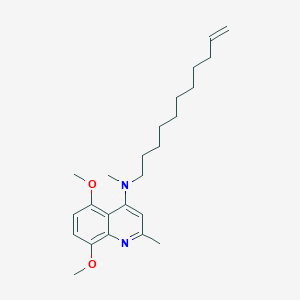
![1-{4-[(E)-(4-Chlorophenyl)diazenyl]phenyl}piperidine](/img/structure/B14402990.png)
stannane](/img/structure/B14402995.png)


![2-[(2,3-Dimethoxyphenyl)methyl]benzoic acid](/img/structure/B14403023.png)
